molecular formula C17H20N2O3S B2979656 2-(3,5-Dimethylisoxazol-4-yl)-1-(2-(4-methoxyphenyl)thiazolidin-3-yl)ethanone CAS No. 2034483-91-3

2-(3,5-Dimethylisoxazol-4-yl)-1-(2-(4-methoxyphenyl)thiazolidin-3-yl)ethanone

Cat. No.: B2979656
CAS No.: 2034483-91-3
M. Wt: 332.42
InChI Key: SOAIPFRCCKFWAS-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylisoxazol-4-yl)-1-(2-(4-methoxyphenyl)thiazolidin-3-yl)ethanone is a useful research compound. Its molecular formula is C17H20N2O3S and its molecular weight is 332.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Heterocyclic Compound Development

A foundational approach in heterocyclic compound synthesis involves the condensation of various ethanones with N,N-dimethylformamide dimethyl acetal to create isoflavones and other heterocycles such as isoxazoles, pyrazoles, and aminopyrimidines, demonstrating the versatility of ethanone derivatives in synthesizing complex molecular structures with potential pharmaceutical applications (Moskvina et al., 2015).

Antioxidant and Anticancer Activity

Novel derivatives of propanehydrazide, structurally similar to the mentioned compound, have shown significant antioxidant activity, surpassing that of ascorbic acid, and have exhibited promising anticancer properties against human glioblastoma and breast cancer cell lines. This suggests a potential for the development of new therapeutic agents based on the structural framework of these compounds (Tumosienė et al., 2020).

Molecular Conformation and Tautomerism Studies

Studies on molecular conformation and tautomerism of methoxy-substituted phenyl-4-thiazoline-2-thiones have provided insights into the preferred tautomer states of these compounds, which is crucial for understanding their biological activities and interactions. Such studies are fundamental for the rational design of drugs targeting specific molecular pathways (Balti et al., 2016).

Antimicrobial Activity

Isoxazole derivatives synthesized from ethanone compounds have been tested for their in vitro antimicrobial activity against bacterial and fungal organisms, highlighting the potential of ethanone-based compounds in developing new antimicrobial agents (Kumar et al., 2019).

Anti-Inflammatory, Analgesic, and Anticonvulsant Activities

Research into naturally occurring compounds and their derivatives, such as benzofuran starting from visnagin, has revealed significant anti-inflammatory, analgesic, and anticonvulsant activities, suggesting the therapeutic potential of such compounds in treating various conditions (El-Sawy et al., 2014).

Development of New Chemical Entities for Neurodegenerative Disorders

The synthesis of bis-iminothiazolidinone compounds and their evaluation as inhibitors of monoamine oxidase enzymes have indicated potential applications in treating neurodegenerative disorders like Parkinson's disease, showcasing the role of ethanone derivatives in discovering new pharmacophores (Abbas et al., 2017).

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[2-(4-methoxyphenyl)-1,3-thiazolidin-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-11-15(12(2)22-18-11)10-16(20)19-8-9-23-17(19)13-4-6-14(21-3)7-5-13/h4-7,17H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOAIPFRCCKFWAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)N2CCSC2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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